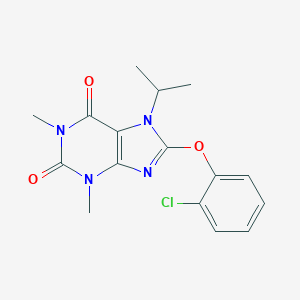![molecular formula C19H12ClNO5S B300479 5-(1,3-Benzodioxol-5-ylmethylene)-3-[2-(4-chlorophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B300479.png)
5-(1,3-Benzodioxol-5-ylmethylene)-3-[2-(4-chlorophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1,3-Benzodioxol-5-ylmethylene)-3-[2-(4-chlorophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione, commonly known as BZD, is a chemical compound with potential therapeutic properties. BZD belongs to the class of thiazolidinedione derivatives, which have been extensively studied for their anti-diabetic and anti-inflammatory activities.
Mécanisme D'action
The mechanism of action of BZD is not fully understood. However, it has been proposed that BZD exerts its effects through the inhibition of NF-κB signaling pathway, which is a key regulator of inflammation and immune response. BZD has been shown to inhibit the phosphorylation and degradation of IκBα, which leads to the inhibition of NF-κB translocation to the nucleus and subsequent transcription of pro-inflammatory genes. BZD has also been found to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in the regulation of glucose and lipid metabolism.
Biochemical and physiological effects:
BZD has been shown to have several biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, and inhibit the expression of COX-2 and iNOS. BZD has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumors in animal models. In addition, BZD has been found to improve glucose tolerance and insulin sensitivity in diabetic animals and protect against neuronal damage in neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
BZD has several advantages for lab experiments. It is easy to synthesize and purify, and it has good solubility in common organic solvents. BZD has also been shown to be stable under various conditions, which makes it suitable for long-term storage. However, BZD has some limitations for lab experiments. It has poor aqueous solubility, which limits its use in in vivo studies. In addition, BZD has not been extensively studied for its toxicity and pharmacokinetic properties, which may limit its clinical application.
Orientations Futures
There are several future directions for the research on BZD. One direction is to investigate the potential of BZD as an anti-inflammatory agent in various disease conditions. Another direction is to explore the anti-cancer properties of BZD and its potential application in cancer therapy. In addition, BZD can be further studied for its anti-diabetic and neuroprotective activities. Furthermore, the toxicity and pharmacokinetic properties of BZD need to be thoroughly investigated to determine its clinical potential.
Méthodes De Synthèse
The synthesis of BZD involves the condensation of 2-(4-chlorophenyl)-2-oxoacetic acid with 5-(1,3-benzodioxol-5-ylmethylene)-1,3-thiazolidine-2,4-dione in the presence of a base. The reaction proceeds smoothly under mild conditions and yields BZD as a white solid in good yields.
Applications De Recherche Scientifique
BZD has been studied for its potential therapeutic properties in various disease conditions. It has been found to exhibit anti-inflammatory, anti-cancer, anti-diabetic, and neuroprotective activities. BZD has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, and reduce the expression of COX-2 and iNOS. BZD has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumors in animal models. In addition, BZD has been found to improve glucose tolerance and insulin sensitivity in diabetic animals and protect against neuronal damage in neurodegenerative diseases.
Propriétés
Formule moléculaire |
C19H12ClNO5S |
|---|---|
Poids moléculaire |
401.8 g/mol |
Nom IUPAC |
(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-3-[2-(4-chlorophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C19H12ClNO5S/c20-13-4-2-12(3-5-13)14(22)9-21-18(23)17(27-19(21)24)8-11-1-6-15-16(7-11)26-10-25-15/h1-8H,9-10H2/b17-8- |
Clé InChI |
UADPJAIQJLGMGD-IUXPMGMMSA-N |
SMILES isomérique |
C1OC2=C(O1)C=C(C=C2)/C=C\3/C(=O)N(C(=O)S3)CC(=O)C4=CC=C(C=C4)Cl |
SMILES |
C1OC2=C(O1)C=C(C=C2)C=C3C(=O)N(C(=O)S3)CC(=O)C4=CC=C(C=C4)Cl |
SMILES canonique |
C1OC2=C(O1)C=C(C=C2)C=C3C(=O)N(C(=O)S3)CC(=O)C4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-[2-methoxy-4-(4-toluidinomethyl)phenoxy]-N-(3-methylphenyl)acetamide](/img/structure/B300406.png)



![2-[3,4-dimethoxy(phenylsulfonyl)anilino]-N-(4-methoxybenzyl)acetamide](/img/structure/B300414.png)
![N-(4-ethoxyphenyl)-2-{4-fluoro[(4-methylphenyl)sulfonyl]anilino}acetamide](/img/structure/B300417.png)
![2-[2-ethoxy(methylsulfonyl)anilino]-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide](/img/structure/B300418.png)
![2-[2-ethoxy(methylsulfonyl)anilino]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B300419.png)